

# A Head-to-Head Comparison of EZH2 Inhibitors: GSK126 vs. GSK343

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent EZH2 Inhibitors

In the landscape of epigenetic drug discovery, the inhibition of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a promising therapeutic strategy for a variety of cancers. Among the arsenal of small molecule inhibitors developed to target this histone methyltransferase, **GSK126** and GSK343 have garnered significant attention. Both are potent, S-adenosylmethionine (SAM)-competitive inhibitors of EZH2, yet they exhibit distinct biochemical and cellular profiles. This guide provides a comprehensive head-to-head comparison of **GSK126** and GSK343, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.

## **Biochemical Potency and Selectivity**

A critical aspect of any inhibitor is its potency against its intended target and its selectivity over other related enzymes. Both **GSK126** and GSK343 demonstrate high potency against EZH2, but with some notable differences in their inhibitory constants and selectivity profiles.



| Parameter                   | GSK126     | GSK343     | Reference(s) |
|-----------------------------|------------|------------|--------------|
| EZH2 IC50                   | 9.9 nM     | 4 nM       | [1][2]       |
| EZH2 Ki                     | ~0.5 nM    | 1.2 nM     | [3][4]       |
| EZH1 IC50                   | 680 nM     | 240 nM     | [1][5]       |
| Selectivity<br>(EZH1/EZH2)  | >150-fold  | ~60-fold   | [3][6]       |
| Selectivity over other HMTs | >1000-fold | >1000-fold | [7][8]       |

As the data indicates, GSK343 exhibits a slightly lower IC50 value in biochemical assays, suggesting a higher potency in a cell-free system. However, **GSK126** demonstrates a greater selectivity for EZH2 over its close homolog EZH1.[3][6] This higher selectivity of **GSK126** may be advantageous in minimizing off-target effects related to EZH1 inhibition. Both molecules show excellent selectivity against a broader panel of histone methyltransferases (HMTs).[7][8]

## **Cellular Activity**

The efficacy of an inhibitor in a cellular context is paramount. This is often assessed by its ability to inhibit the proliferation of cancer cell lines and reduce the levels of H3K27 trimethylation (H3K27me3), the direct product of EZH2 activity.



| Cell Line                           | Cancer Type           | GSK126 IC50<br>(Proliferation) | GSK343 IC50<br>(Proliferation)  | Reference(s) |
|-------------------------------------|-----------------------|--------------------------------|---------------------------------|--------------|
| DU145                               | Prostate Cancer       | 52 μΜ                          | -                               | [9]          |
| PC3                                 | Prostate Cancer       | 32 μΜ                          | -                               | [9]          |
| LNCaP                               | Prostate Cancer       | -                              | 2.9 μΜ                          | [2]          |
| U87                                 | Glioblastoma          | -                              | 4.06 μM (24h),<br>4.68 μM (48h) | [10]         |
| LN229                               | Glioblastoma          | -                              | 5 μΜ                            | [7]          |
| HeLa                                | Cervical Cancer       | -                              | 13 μΜ                           | [2]          |
| SiHa                                | Cervical Cancer       | -                              | 15 μΜ                           | [2]          |
| Multiple<br>Myeloma<br>(various)    | Multiple<br>Myeloma   | 12.6 - 17.4 μΜ                 | -                               | [3]          |
| Endometrial Cancer (various)        | Endometrial<br>Cancer | 2.37 - 5.07 μΜ                 | -                               | [11]         |
| HEC-50B                             | Endometrial<br>Cancer | 1.0 μΜ                         | -                               | [12]         |
| Ishikawa                            | Endometrial<br>Cancer | 0.9 μΜ                         | -                               | [12]         |
| HEC-265                             | Endometrial<br>Cancer | 10.4 μΜ                        | -                               | [12]         |
| HCC1806<br>(H3K27me3<br>inhibition) | Breast Cancer         | -                              | 174 nM                          | [5]          |

Direct comparison of cellular potency is challenging due to variations in experimental conditions across different studies. However, available data suggests that both inhibitors are active in the micromolar to sub-micromolar range in various cancer cell lines. For instance, in glioblastoma cell lines U87 and LN229, GSK343 shows IC50 values around 4-5  $\mu$ M.[7][10]



**GSK126** has demonstrated potent anti-proliferative effects in multiple myeloma and endometrial cancer cell lines, with IC50 values in the low micromolar range.[3][11][12]

## **Signaling Pathway and Experimental Workflow**

**GSK126** and GSK343 exert their effects by inhibiting the catalytic activity of EZH2, a key component of the PRC2 complex. This inhibition leads to a reduction in H3K27me3, a repressive histone mark, which in turn results in the de-repression of target genes, ultimately impacting cell proliferation, differentiation, and apoptosis.





Check Availability & Pricing

#### Click to download full resolution via product page

Caption: Inhibition of the EZH2 catalytic subunit by **GSK126** or GSK343.

The evaluation of these inhibitors typically follows a standardized workflow, starting from biochemical assays to cellular and in vivo models to assess their therapeutic potential.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]







- 3. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. oncotarget.com [oncotarget.com]
- 8. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κΒ/IκΒα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Head-to-Head Comparison of EZH2 Inhibitors: GSK126 vs. GSK343]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607758#head-to-head-comparison-of-gsk126-and-gsk343]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com